molecular formula C11H14N2O3 B1391172 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid CAS No. 1228665-72-2

2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B1391172
CAS No.: 1228665-72-2
M. Wt: 222.24 g/mol
InChI Key: XWNCVUABFXDCBB-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the empirical formula C11H14N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of this compound is 222.24 . Its SMILES string is COc1nc(ccc1C(O)=O)N2CCCC2 . The InChI is 1S/C11H14N2O3/c1-16-10-8(11(14)15)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H14N2O3 , and its molecular weight is 222.24 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pseudopeptide Synthesis : Nicotinic acid-based amino acid units with an amidoxime function on the pyridine ring have been synthesized from 2-cyanonicotinic acid. This process involves efficient coupling with methyl esters of l-α-amino acids, leading to the formation of pseudopeptides and related compounds, which could have applications in various biochemical studies (Ovdiichuk et al., 2015).
  • Cyanopyridine Derivatives : Studies on the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from fluorinated precursors have been conducted. These derivatives are key intermediates in the manufacture of certain inhibitors, highlighting their importance in drug development (Kiss et al., 2008).
  • Nucleophilic Displacement Reactions : Research has been done on Lewis acid-promoted nucleophilic displacement reactions with organo cuprates to produce nicotinic acid derivatives. This method is significant for creating a variety of nicotinic acid-based compounds (Abdel-Aziz, 2007).

Pharmacological Applications

  • Nicotinic Acetylcholine Receptor Imaging : Studies have focused on designing agents for neuronal nicotinic acetylcholine receptor imaging. This research contributes to our understanding of various brain functions and pathologies, and aids in the development of diagnostic tools (Liu et al., 2013).
  • Antibacterial Activity : Research has been conducted on the synthesis of 4-pyrrolidin-3-cyanopyridine derivatives and their potential antibacterial activity. This highlights the possible use of nicotinic acid derivatives in combating bacterial infections (Bogdanowicz et al., 2013).

Industrial and Biochemical Applications

  • Nicotinic Acid Production Methods : A study on ecological methods to produce nicotinic acid from commercially available raw materials focuses on environmentally friendly production techniques. This research is crucial for sustainable industrial applications (Lisicki et al., 2022).

Properties

IUPAC Name

2-methoxy-6-pyrrolidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10-8(11(14)15)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNCVUABFXDCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673618
Record name 2-Methoxy-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-72-2
Record name 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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